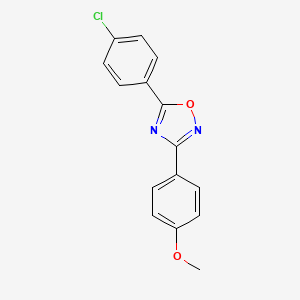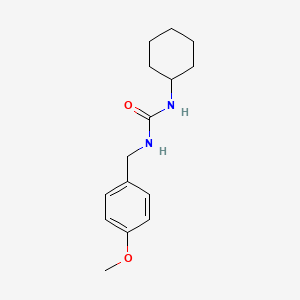![molecular formula C18H21N3O2S B5723027 N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide is a reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling through various pathways, including the NF-κB and PI3K/AKT pathways. Inhibition of BTK by N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide leads to decreased phosphorylation of downstream targets, leading to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to selectively inhibit BTK and its downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancies. N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have minimal toxicity in preclinical studies, with no significant effects on hematopoietic stem cells or other non-cancerous cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages for lab experiments, including its selectivity for BTK and its downstream pathways, its ability to enhance the efficacy of other anti-cancer agents, and its minimal toxicity in preclinical studies. However, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its low solubility in aqueous solutions, its limited bioavailability, and its relatively low yield in the synthesis process.
Zukünftige Richtungen
For N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide include further preclinical studies to evaluate its efficacy in combination with other anti-cancer agents, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to optimize the synthesis method of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide to improve its yield and bioavailability.
Synthesemethoden
The synthesis of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 2-(4-methyl-1-piperidinyl)acetophenone. This intermediate is then reacted with thiourea to give the thioamide intermediate, which is further reacted with furfurylamine to yield N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling, leading to apoptosis and growth inhibition of B-cell malignancies. N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-8-10-21(11-9-13)15-6-3-2-5-14(15)19-18(24)20-17(22)16-7-4-12-23-16/h2-7,12-13H,8-11H2,1H3,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIWJQOVHQMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
